1H-Imidazo[1,2-b]pyrazole
CAS No.: 251-80-9
Cat. No.: VC1703212
Molecular Formula: C5H5N3
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251-80-9 |
|---|---|
| Molecular Formula | C5H5N3 |
| Molecular Weight | 107.11 g/mol |
| IUPAC Name | 5H-imidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H |
| Standard InChI Key | MFGQIJCMHXZHHP-UHFFFAOYSA-N |
| SMILES | C1=CNN2C1=NC=C2 |
| Canonical SMILES | C1=CNN2C1=NC=C2 |
Introduction
Structural Characteristics and Properties
1H-Imidazo[1,2-b]pyrazole is a heterocyclic organic compound characterized by fused imidazole and pyrazole rings. This fusion creates a bicyclic system with unique electronic properties. The basic structure consists of a five-membered pyrazole ring fused with a five-membered imidazole ring, sharing a nitrogen-carbon bond at the fusion point .
The compound exhibits several distinctive features:
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A delocalized π-electron system providing aromatic character
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Multiple nitrogen atoms offering hydrogen bonding capabilities
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Various positions amenable to functionalization
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Potential tautomeric forms including 1H- and 5H-imidazo[1,2-b]pyrazole with endocyclic or exocyclic double bonds
The numbering system of the 1H-Imidazo[1,2-b]pyrazole scaffold follows a specific pattern, with positions 1-3 on the imidazole portion and positions 4-7 on the pyrazole segment of the molecule. This numbering convention is crucial for describing the various substitution patterns and derivatives.
Tautomerism and Isomerism
The 1H-Imidazo[1,2-b]pyrazole system can exist in multiple tautomeric forms. Research has identified at least four potential tautomeric structures:
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1H-imidazo[1,2-b]pyrazole with an endocyclic double bond
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1H-imidazo[1,2-b]pyrazole with an exocyclic double bond
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5H-imidazo[1,2-b]pyrazole with an endocyclic double bond
NMR studies, including 1H, 13C-HSQC, 1H, 13C-HMBC, 1H, 1H-COSY, and 1H, 1H-NOESY techniques, have confirmed that under standard conditions, the 1H-imidazo[1,2-b]pyrazole with an endocyclic double bond is the predominant form .
Synthesis Methods
Traditional Approaches
Traditional synthesis of 1H-imidazo[1,2-b]pyrazoles typically involves multistep procedures requiring the preparation of specific aminopyrazole precursors. These methods often suffer from lengthy reaction times and complicated purification processes .
Groebke–Blackburn–Bienaymé Reaction (GBB Reaction)
A significant advancement in the synthesis of 1H-imidazo[1,2-b]pyrazoles came with the application of the Groebke–Blackburn–Bienaymé reaction (GBB reaction). This multicomponent reaction allows for the assembly of the imidazo[1,2-b]pyrazole scaffold through the reaction of aminopyrazoles with aldehydes and isocyanides in the presence of acid catalysts .
One-Pot Sequential Method
Researchers have developed an efficient one-pot, two-step protocol for synthesizing 1H-imidazo[1,2-b]pyrazoles. This method involves:
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Microwave-assisted formation of functionalized 5-aminopyrazoles
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Subsequent GBB-3CR (three-component reaction) under mild conditions
This approach has allowed the rapid construction of a diverse library of 1H-imidazo[1,2-b]pyrazoles with yields up to 83% .
| Component A | Component B | Component C | Product | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethoxymethylene malononitrile | Various aldehydes and isocyanides | 1H-imidazo[1,2-b]pyrazoles | 54-83 |
| Hydrazine hydrate | Ethyl 2-cyano-3-ethoxyacrylate | Various aldehydes and isocyanides | Functionalized 1H-imidazo[1,2-b]pyrazoles | 54-79 |
Selective Functionalization Strategies
Recent advances in the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold have employed organometallic chemistry. Researchers have developed methods for regioselective functionalization using:
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Br/Mg-exchange reactions
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Selective magnesiations
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Zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)
Biological and Pharmacological Activities
1H-Imidazo[1,2-b]pyrazole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. Their pharmacological potential is significantly influenced by the substitution pattern and the level of ring saturation.
Anti-inflammatory Properties
Various 1H-imidazo[1,2-b]pyrazole derivatives have demonstrated promising anti-inflammatory activities. These compounds can modulate inflammatory pathways and reduce cytokine production in inflammation models .
Anticancer Activities
Several studies have investigated the anticancer potential of 1H-imidazo[1,2-b]pyrazole derivatives. Some compounds in this class have shown cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction through specific signaling pathways .
Antimicrobial Effects
1H-Imidazo[1,2-b]pyrazole derivatives have also demonstrated antimicrobial properties against various pathogenic microorganisms. The structural features of these compounds enable them to interact with bacterial targets, disrupting essential cellular processes .
Applications in Medicinal Chemistry
As an Indole Isostere
One of the most significant applications of 1H-imidazo[1,2-b]pyrazole in medicinal chemistry is its use as a non-classical isostere of indole. The search for indole replacements is primarily motivated by the low solubility and metabolic stability often associated with indole-containing drugs .
A notable example is the development of a 1H-imidazo[1,2-b]pyrazole isostere of pruvanserin, a selective 5-HT2A serotonin receptor antagonist that was discontinued in phase II clinical trials as a treatment for insomnia .
Improved Physicochemical Properties
Comparative studies between indole-containing compounds and their 1H-imidazo[1,2-b]pyrazole counterparts have revealed significant improvements in physicochemical properties. For instance, the 1H-imidazo[1,2-b]pyrazole isostere of pruvanserin demonstrated:
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Reduced lipophilicity (lower log D)
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Significantly improved aqueous solubility
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Different acid-base properties (pKa of 7.3 for the 1H-imidazo[1,2-b]pyrazole core NH, compared to pKa of 6.4 for the piperazine tertiary amine in pruvanserin)
These improved properties make 1H-imidazo[1,2-b]pyrazoles promising candidates for drug development, particularly in cases where poor solubility limits the utility of indole-based compounds.
Ring Fragmentation and Derivative Formation
An interesting aspect of 1H-imidazo[1,2-b]pyrazole chemistry is the potential for controlled ring fragmentation. Recent research has demonstrated that metalation of functionalized 1H-imidazo[1,2-b]pyrazoles at the 6-position with TMP2Zn·MgCl2·2LiCl can induce fragmentation of the pyrazole ring .
This reaction proceeds via zincated intermediates and results in the formation of (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles, which exhibit interesting fluorescent properties as push-pull dyes .
The fragmentation reaction provides access to a variety of functionalized derivatives with tunable optical properties, expanding the utility of 1H-imidazo[1,2-b]pyrazoles beyond traditional pharmaceutical applications.
Structure-Activity Relationships
The biological activity of 1H-imidazo[1,2-b]pyrazole derivatives is strongly influenced by their substitution patterns. Studies have shown that:
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Substitution at position 7 can significantly affect interaction with biological targets
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The presence of electron-withdrawing groups can enhance certain biological activities
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Substituents at position 2 can modulate receptor binding affinity
For example, 7-chloro-2-methyl-1H-imidazo[1,2-b]pyrazole demonstrates potential anti-inflammatory and anti-cancer properties, with the chlorine at position 7 and methyl group at position 2 contributing to its biological activity profile .
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